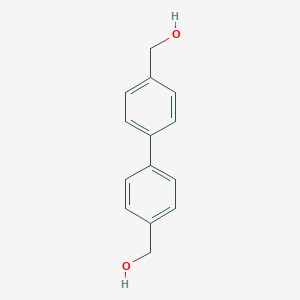

4,4'-Bis(hydroxymethyl)biphenyl

概要

説明

4,4’-Bis(hydroxymethyl)biphenyl, also known as [1,1’-Biphenyl]-4,4’-dimethanol, is a chemical compound with the molecular formula C14H14O2 . It is a solid substance and its molecular weight is 214.26 .

Molecular Structure Analysis

The molecular structure of 4,4’-Bis(hydroxymethyl)biphenyl consists of two phenyl rings connected by a carbon-carbon bond, with each phenyl ring having a hydroxymethyl group attached . The SMILES string representation is OCc1ccc(cc1)-c2ccc(CO)cc2 .

Physical And Chemical Properties Analysis

4,4’-Bis(hydroxymethyl)biphenyl is a solid substance . Its melting point is 191-192°C and its density is 1.174g/cm³ . The compound’s molecular weight is 214.26 .

科学的研究の応用

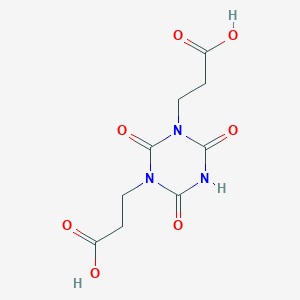

Synthesis and Derivatives : 4,4'-Bis(hydroxymethyl)biphenyl has been synthesized from biphenyl through aminomethylation and hydrolysis. This process yields derivatives like biphenyldicarboxaldehyde and bis(chloromethyl) biphenyl, which have potential applications in various fields including polymer material synthesis (Xu Xing-you, 2008).

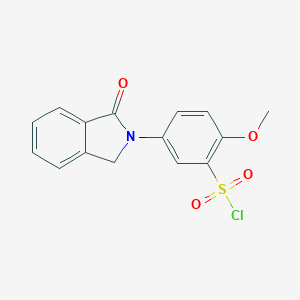

Polyimides Production : It's used in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. Polyimides derived from biphenyl diamines, including 4,4'-Bis(hydroxymethyl)biphenyl, have been studied for their properties like solubility, tensile strength, and thermal behavior (S. Hsiao, Chin‐Ping Yang, & Chih-Kuang Lin, 1995).

Use in Organic Chemistry Reactions : This compound has been used as a recyclable hypervalent iodine reagent in vicinal halomethoxylation of unsaturated compounds. Its reusability and effectiveness in this reaction offer advantages in synthetic organic chemistry (M. Yusubov, L. A. Drygunova, & V. Zhdankin, 2004).

Bioremediation Applications : Laccase from Fusarium incarnatum UC-14 has been studied for bioremediation of Bisphenol A, where 4,4'-Bis(hydroxymethyl)biphenyl is a related compound. This research provides insights into the environmental cleanup of phenolic pollutants (Urvish Chhaya & A. Gupte, 2013).

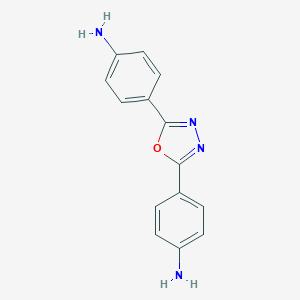

Corrosion Inhibition : Derivatives of 4,4'-Bis(hydroxymethyl)biphenyl, such as benzidine-based Schiff base compounds, have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds showed significant efficacy in preventing corrosion, an application relevant in industrial settings (M. Bedair et al., 2020).

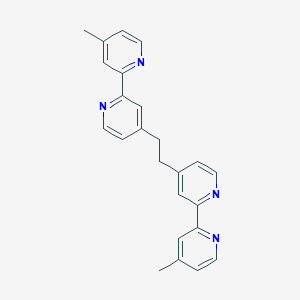

Electronic Materials : Research has shown the potential of 4,4'-Bis(hydroxymethyl)biphenyl derivatives in electronic materials, like the development of organic light-emitting diodes (OLEDs). These derivatives have been used to control the degree of conjugation in fluorophores, influencing their emission properties (Jing Huang et al., 2013).

Liquid Crystal Polymers : The synthesis of biphenyl derivatives, including 4,4'-Bis(hydroxymethyl)biphenyl, has implications in the field of liquid crystal polymers, materials known for their unique optical and electrical properties (Xie Ji-zhong, 2008).

Safety and Hazards

4,4’-Bis(hydroxymethyl)biphenyl is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Target of Action

It’s known that the compound is used in the manufacturing of polymers , suggesting that its targets could be the monomers or the catalysts involved in the polymerization process.

Mode of Action

4,4’-Bis(hydroxymethyl)biphenyl is a bifunctional compound with two hydroxymethyl groups attached to the biphenyl core . These hydroxymethyl groups can participate in reactions with other compounds, such as during the formation of polymers . The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It’s known that the compound is used in the polymerization process , which suggests that it may affect the pathways related to polymer synthesis and degradation.

Result of Action

Given its use in polymer synthesis , it’s likely that the compound plays a role in the formation of polymer structures, potentially affecting the physical and chemical properties of the resulting material.

特性

IUPAC Name |

[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHGONLFTNHXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346387 | |

| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(hydroxymethyl)biphenyl | |

CAS RN |

1667-12-5 | |

| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing 4,4'-bis(hydroxymethyl)biphenyl?

A1: Several methods are described in the research for synthesizing 4,4'-bis(hydroxymethyl)biphenyl:

- Reduction of 4,4'-biphenyldicarboxylic acid: This method utilizes sodium borohydride (NaBH4) in the presence of a Lewis acid and a solvent to reduce the carboxylic acid groups to hydroxymethyl groups []. This method is considered cost-effective and efficient compared to using lithium aluminum hydride (LiAlH4) [].

Q2: What factors influence the yield and purity of 4,4'-bis(hydroxymethyl)biphenyl during synthesis via the hydrolysis of 4,4'-bis(chloromethyl)biphenyl?

A2: The purity of the starting material, 4,4'-bis(chloromethyl)biphenyl, directly impacts the yield and purity of the final product []. Higher purity starting material results in higher yield and purity of 4,4'-bis(hydroxymethyl)biphenyl []. For example, using 98% pure starting material yielded 98.6% pure product, while 85% pure starting material only yielded 80.9% product with lower purity [].

Q3: How is dimethylsulfoxide quantified in recovered solvents from the synthesis of 4,4'-bis(hydroxymethyl)biphenyl?

A3: A High-Performance Liquid Chromatography (HPLC) method is employed to quantify dimethylsulfoxide in recovered solvents []. This method utilizes a Zorbax SB-C18 column and a mobile phase of methanol/water (65/35) with detection at a wavelength of 210 nm []. Quantitative analysis is achieved using external standard calibration curves, exhibiting a linear relationship between peak area and concentration [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)